

Application Notes and Protocols for Calcium Imaging Assays with SB-219994

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Compound of Interest

Compound Name: SB-219994

Cat. No.: B610707

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Introduction

SB-219994 is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 and its activating ligands, such as interleukin-8 (IL-8) and growth-related oncogene- α (GRO α or CXCL1), play a crucial role in inflammatory responses by mediating neutrophil recruitment and activation. Upon ligand binding, CXCR2, a G protein-coupled receptor (GPCR), activates intracellular signaling cascades leading to a transient increase in intracellular calcium concentration ($[Ca^{2+}]_i$). This calcium mobilization is a key event in many cellular responses, including chemotaxis and degranulation. Calcium imaging assays provide a robust and high-throughput method to screen for and characterize CXCR2 antagonists like **SB-219994** by measuring their ability to inhibit agonist-induced calcium influx.

These application notes provide a detailed protocol for utilizing **SB-219994** in calcium imaging assays to determine its inhibitory activity on CXCR2 signaling.

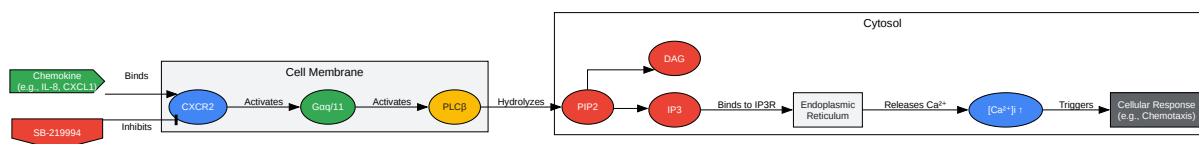
Principle of the Assay

The assay is based on the use of a fluorescent calcium indicator, such as Fluo-4 AM, which can be loaded into cells expressing CXCR2. Fluo-4 AM is a cell-permeant acetoxymethyl ester that is cleaved by intracellular esterases to the membrane-impermeable form, Fluo-4. In its calcium-free form, Fluo-4 exhibits low fluorescence. Upon binding to intracellular calcium released from the endoplasmic reticulum following CXCR2 activation, the fluorescence intensity of Fluo-4

increases significantly. By pre-incubating the cells with the CXCR2 antagonist **SB-219994**, the ability of an agonist (e.g., IL-8) to induce this calcium flux can be inhibited in a dose-dependent manner. The change in fluorescence is monitored using a fluorescence plate reader or a microscope, allowing for the quantification of the antagonist's potency (e.g., IC50 value).

Signaling Pathway

Activation of CXCR2 by its chemokine ligands initiates a signaling cascade that results in the mobilization of intracellular calcium. This process is central to the pro-inflammatory functions mediated by this receptor.

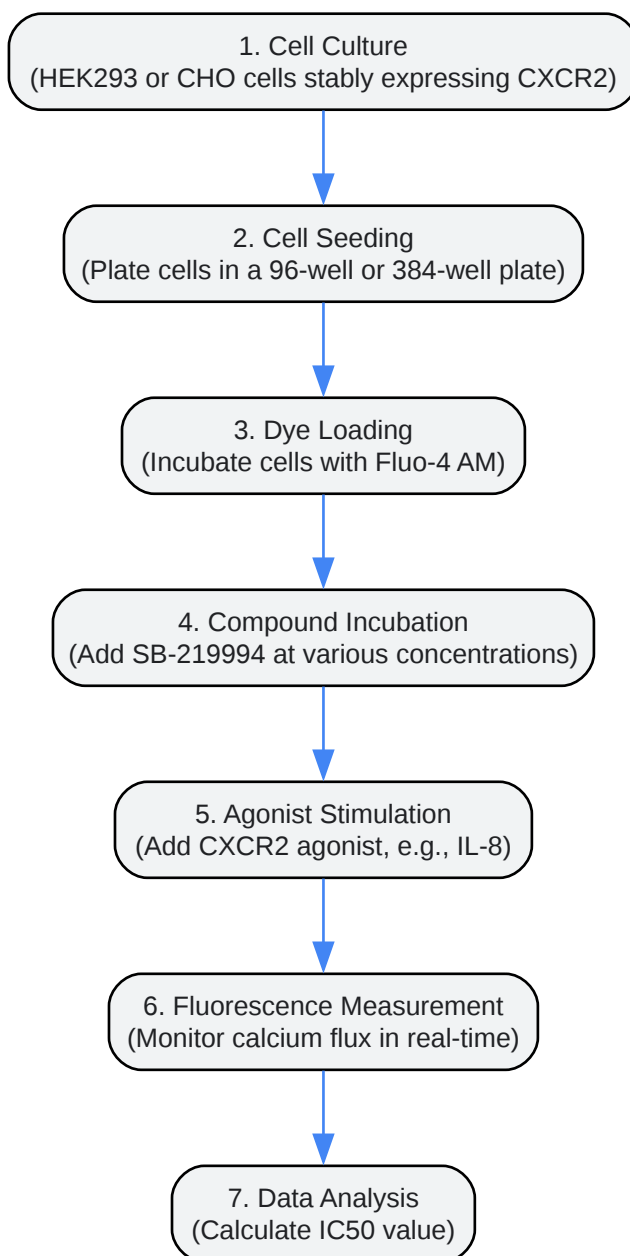


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Caption: CXCR2 signaling cascade leading to calcium mobilization.

Experimental Workflow

A typical experimental workflow for assessing the inhibitory effect of **SB-219994** on CXCR2-mediated calcium mobilization involves several key steps, from cell culture to data analysis.



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